6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound with significant relevance in chemical research and potential applications in pharmaceuticals. Its systematic name reflects its complex structure, which includes a triazine ring substituted with chloromethyl and ethylphenyl groups. The compound's molecular formula is and it has a CAS number of 573935-28-1, indicating its unique identification in chemical databases .
Classification: This compound falls under the category of triazine derivatives, which are known for their diverse biological activities and applications in various fields, including agriculture and medicinal chemistry.
The synthesis of 6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine can be achieved through several methods. A common approach involves the reaction of 4-ethylphenylamine with chloromethylated triazine derivatives.
Technical Details:
The molecular structure of 6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine features a triazine ring with specific substitutions:
6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine can participate in various chemical reactions due to its functional groups:
The reactivity of the chloromethyl group allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Research indicates that triazines can act as inhibitors for lysophosphatidic acid acyltransferase beta (LPAAT-beta), which is relevant in cancer therapy .
6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has potential applications in:
The 1,3,5-triazine core is a nitrogen-rich heterocyclic scaffold characterized by a symmetrical six-membered ring with alternating carbon and nitrogen atoms. Its electron-deficient nature and synthetic versatility enable precise structural modifications, making it invaluable in agrochemical, material, and pharmaceutical sciences [8] [10]. The scaffold’s bioisosteric resemblance to pyrimidine allows it to mimic natural substrates, facilitating interactions with biological targets such as enzymes and receptors [2]. This review examines the specific derivative 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, focusing on its structural attributes and pharmacological potential.
The medicinal application of 1,3,5-triazines began with melamine and cyanuric acid in the early 20th century, primarily as industrial materials. The 1950s marked a pivotal shift with the synthesis of chlorotriazines like atrazine, which acted as herbicides by inhibiting photosynthesis [10]. By the 1980s, researchers exploited the scaffold’s tunability for drug design, leading to dihydrofolate reductase inhibitors for antimalarial therapy (e.g., cycloguanil) [2]. The 1990s saw kinase inhibitors incorporating triazine cores, such as gedatolisib, which targeted PI3K/mTOR pathways in oncology [8].
Table 1: Key Milestones in 1,3,5-Triazine Medicinal Chemistry
Time Period | Representative Compound | Therapeutic Area | Biological Target |
---|---|---|---|
1950s | Atrazine | Agrochemical | Photosystem II |
1980s | Cycloguanil | Antimalarial | Dihydrofolate reductase |
1990s | Gedatolisib | Oncology | PI3K/mTOR kinases |
2000s | Trisubstituted triazines | CNS disorders | Serotonin 5-HT6 receptors |
Recent advances focus on N2,6-substituted derivatives (e.g., N-(4-ethylphenyl) groups), which enhance blood-brain barrier penetration for CNS targets like the 5-HT6 receptor [1]. The integration of chloromethyl groups in the 2010s further enabled covalent binding strategies, expanding applications in irreversible enzyme inhibition [9].
The N2,6-substitution pattern refers to modifications at the 2- and 6-positions of the triazine ring (Figure 1). This configuration creates an electron-deficient core that facilitates π-stacking with aromatic residues in enzyme binding pockets and hydrogen bonding via the triazine nitrogen atoms [1] [3]. For example, N2-arylamino groups (e.g., 4-ethylphenyl) enhance hydrophobic interactions with allosteric sites, while N6-chloromethyl enables electrophilic covalent bonding.
Table 2: Impact of N2,6-Substituents on Target Engagement
Substituent Position | Chemical Group | Target Protein | Affinity (IC₅₀) | Mechanistic Role |
---|---|---|---|---|
N2 | 4-Ethylphenyl | DNA topoisomerase IIα | 0.8 µM | Hydrophobic pocket occupation |
N6 | Chloromethyl | Carbonic anhydrase IX | 1.2 µM | Covalent cysteine modification |
N2/N6 | Hybrid derivatives | Ubiquitin-conjugating enzyme | 0.3 µM | Dual steric-electrophilic blockade |
Studies confirm that N2-arylamino groups (e.g., 4-ethylphenyl) optimize binding to DNA topoisomerase IIα by inserting into a hydrophobic cleft adjacent to the ATP-binding site [1]. Concurrently, N6-chloromethyl groups inhibit carbonic anhydrases by forming covalent bonds with catalytic zinc-coordinated cysteine residues [3]. Hybrid derivatives synergize these effects, as seen in compounds targeting ubiquitin-conjugating enzyme 2B, where the chloromethyl group alkylates a critical thiol while the ethylphenyl stabilizes protein-ligand stacking [1].
Chloromethyl Group (–CH₂Cl)
This group serves as a versatile electrophile due to the polar C–Cl bond (bond energy: 339 kJ/mol). It participates in:
4-Ethylphenyl Group
The ethyl substituent extends the phenyl ring’s hydrophobicity, enhancing:
Table 3: Pharmacokinetic Properties Governed by Substituents
Functional Group | log P | Solubility (mg/mL) | CYP3A4 Metabolism Rate | Primary Biological Effect |
---|---|---|---|---|
Chloromethyl | 0.9 | 0.15 | Low | Irreversible enzyme inhibition |
4-Ethylphenyl | 2.4 | 0.07 | Moderate | Hydrophobic binding enhancement |
Hybrid derivative | 1.8 | 0.09 | Low | Dual covalent/reversible inhibition |
In 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, these groups synergize: the ethylphenyl anchors the molecule to hydrophobic enzyme subsites, while the chloromethyl positions the electrophile near nucleophilic residues. This dual-action design is instrumental in targeting CNS receptors (e.g., histamine H4) by balancing blood-brain barrier penetration and sustained target engagement [5].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2